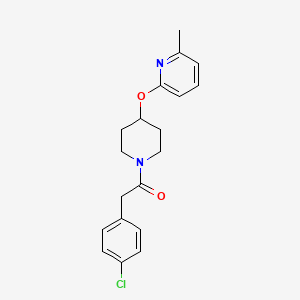

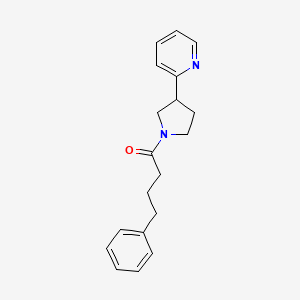

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Specific synthesis methods for “4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one” are not available in the retrieved data.Molecular Structure Analysis

The molecule consists of a pyrrolidine ring attached to a phenyl group and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

EGFR Kinase Inhibition

PPPB derivatives exhibit inhibitory activity against epidermal growth factor receptor (EGFR) kinase. This property makes them potential candidates for cancer therapy .

Antiproliferative Activity

PPPB-based compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .

Carbonic Anhydrase Inhibition

In silico studies suggest that PPPB derivatives may act as carbonic anhydrase inhibitors. These enzymes play crucial roles in physiological processes, making them attractive drug targets .

Selective Androgen Receptor Modulators (SARMs)

Modifications of PPPB derivatives led to the synthesis of selective androgen receptor modulators (SARMs). These compounds hold promise for treating conditions related to androgen receptor dysregulation .

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with various proteins and receptors . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators .

Mode of Action

It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, some pyrrolidine derivatives have shown activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Result of Action

Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-phenyl-1-(3-pyridin-2-ylpyrrolidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(11-6-9-16-7-2-1-3-8-16)21-14-12-17(15-21)18-10-4-5-13-20-18/h1-5,7-8,10,13,17H,6,9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWIEVMSKMQSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)